molecular formula C11H19N3O2 B13542369 Ethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate CAS No. 1250311-93-3

Ethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13542369
CAS No.: 1250311-93-3
M. Wt: 225.29 g/mol
InChI Key: FSIQPCINRBHVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 92448-14-1, C₁₁H₁₉N₃O₂) is a pyrazole-derived compound featuring a 3,5-dimethyl-substituted pyrazole ring, a methylamino group, and an ethyl ester moiety . The ester group enhances lipophilicity, while the methylamino group may contribute to hydrogen-bonding interactions, influencing bioavailability and target binding .

Properties

CAS No.

1250311-93-3

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3

InChI Key

FSIQPCINRBHVHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=CC(=N1)C)C)NC

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Reactants: 3,5-dimethyl-1H-pyrazole and ethyl propiolate (or other conjugated carbonyl alkynes)
  • Catalysts: Ag2CO3 (variable mol%)
  • Solvent: 1,2-dichloroethane (DCE)
  • Temperature: 20–70 °C
  • Time: 3–72 hours depending on conditions

The reaction proceeds via Michael addition of the pyrazole nitrogen to the activated alkyne, yielding N-carbonylvinylated pyrazoles with stereoselectivity controlled by reaction parameters.

Detailed Reaction Conditions and Outcomes

Effect of Catalyst and Temperature on Yield and Isomer Distribution

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (E-isomer, %) Yield (Z-isomer, %)
1 None DCE 25 24 60 30
4 None DCE 60 8 90 9
8 Ag2CO3 (10) DCE 60 24 38 51
13 Ag2CO3 (50) DCE 60 5 9 81
18 AgOAc (50) DCE 60 17 21 61
  • Without catalyst, the reaction favors the (E)-isomer, especially at elevated temperatures (~60 °C) with yields up to 90% for the (E)-isomer.
  • The addition of Ag2CO3 shifts the selectivity towards the (Z)-isomer, with 50 mol% Ag2CO3 at 60 °C giving the highest (Z)-isomer yield of 81%.
  • Other silver salts like AgOAc and AgNO3 are less effective in promoting the (Z)-isomer formation.
  • Reaction time decreases with increased temperature and catalyst loading.

Solvent Effects

  • 1,2-Dichloroethane (DCE) is the optimal solvent for both yield and selectivity.
  • Alternative solvents such as toluene and 1,4-dioxane result in slightly lower yields and no significant improvement in stereoselectivity.

Scope and Substrate Variability

The method is versatile, accommodating various symmetrically and asymmetrically substituted pyrazoles and conjugated carbonyl alkynes:

  • Symmetrical 3,5-disubstituted pyrazoles and 4-substituted pyrazoles react efficiently under optimized conditions to yield corresponding N-carbonylvinylated pyrazoles.
  • Electron-donating substituents on pyrazoles accelerate the reaction, while electron-withdrawing groups slow the reaction but are well tolerated.
  • Different esters of propiolic acid (methyl, isopropyl, tert-butyl) and phenyl-substituted alkynes also participate effectively.
  • Asymmetrically substituted pyrazoles show regioselectivity favoring N1-carbonylvinylation.

Mechanistic Insights

  • The presence of Ag+ ions from Ag2CO3 coordinates with nitrogen and carbonyl oxygen atoms, stabilizing intermediates that favor the (Z)-isomer formation.
  • Without silver catalyst, the reaction proceeds thermodynamically to the more stable (E)-isomer.
  • The silver catalyst acts as a coordination guide, altering the stereochemical pathway.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve appropriate solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs vary in substituents, core scaffolds, and functional groups, leading to differences in physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Pyrazole 3,5-dimethyl, methylamino, ethyl ester 225.29 Balanced lipophilicity; potential prodrug candidate
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyranopyrazole Cyano, phenyl, amino, hydroxy ~377.37 (estimated) Enhanced aromaticity; cyano group increases electrophilicity
(E)-2-((2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate (28n) Chromen-benzo[d][1,3]dioxol 3,5-dimethylpyrazole, acrylate, diphenyl ~678.72 (estimated) Extended conjugation; likely low solubility due to bulky groups
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6) Pyrazole-carboxamide 3,5-dimethylphenyl, 4-methoxyphenyl ~349.41 (estimated) Amide group improves hydrolytic stability; aryl groups enhance lipophilicity
[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid Pyrazole Nitro, trifluoroethoxy, acetic acid 269.14 Strong electron-withdrawing groups; potential instability under basic conditions

Key Reactivity Differences :

  • The target compound’s ester group is more prone to hydrolysis than MK6’s carboxamide but less reactive than nitro- or trifluoroethoxy-substituted analogs .
  • Methylamino groups (target compound) may participate in intramolecular hydrogen bonding, reducing oxidative degradation compared to thiophene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ).

Physicochemical and Pharmacological Properties

  • Solubility: The target compound’s ethyl ester and methylamino groups likely confer moderate aqueous solubility, superior to highly aromatic analogs (e.g., 28n ) but inferior to polar derivatives like 11b .
  • Stability : The 3,5-dimethylpyrazole core enhances steric protection against enzymatic degradation compared to nitro-substituted pyrazoles .
  • Bioactivity: Pyrazole derivatives are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s methylamino group may mimic natural substrates, enhancing target affinity compared to purely aromatic analogs (e.g., MK6 ).

Biological Activity

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 1262770-79-5
  • Chemical Structure : The structure includes a pyrazole ring, which is a common feature in many biologically active compounds.

Biological Activities

This compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. A study highlighted that certain pyrazole compounds showed significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .

2. Antitumor Effects

Several studies have investigated the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activities. This compound has shown promising results against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound was administered at varying doses, showing dose-dependent inhibition of edema formation.

Case Study 2: Antitumor Activity

In vitro studies on human prostate cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethyl acrylate derivatives with hydrazine hydrate to form the pyrazole ring, followed by functionalization with methylamine .
  • Optimization : Parameters like solvent polarity (DMF or DMSO), temperature (reflux conditions), and catalyst choice (e.g., triethylamine) significantly impact yield. Industrial scaling may employ continuous flow reactors to enhance reproducibility .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Techniques :

  • X-ray crystallography (using SHELX software for refinement ).
  • NMR spectroscopy (1H/13C for functional group confirmation).
  • Mass spectrometry (HRMS for molecular ion validation) .
    • Data Interpretation : Compare spectral data with structurally analogous pyrazole derivatives (e.g., methyl-substituted variants ).

Q. What are the known physical properties of this compound, and how do they influence experimental design?

  • Key Properties (compiled from analogs):

PropertyDataSource
Molecular Weight269.14 g/mol
SolubilityOrganic solvents (DMF, DMSO)
StabilityStable under standard storage
  • Experimental Impact : Solubility dictates solvent choice for biological assays; stability guides storage protocols (e.g., inert atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives, including this compound?

  • Case Analysis : Compare results from enzymatic inhibition assays (e.g., BACE1 ) and receptor-binding studies . Discrepancies may arise from assay conditions (pH, co-solvents) or impurities.
  • Mitigation : Use HPLC-purified samples (>95% purity) and validate targets via knockout models or competitive binding assays .

Q. What reaction mechanisms underpin the compound’s participation in nucleophilic substitutions or redox reactions?

  • Mechanistic Insights :

  • Nucleophilic Substitution : The pyrazole nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., bromoesters) .
  • Oxidation/Reduction : The methylamino group can be oxidized to nitro derivatives (using KMnO4) or reduced to amines (NaBH4) .
    • Kinetic Studies : Monitor reactions via in situ FTIR or LC-MS to track intermediate formation .

Q. How does structural modification of the pyrazole ring (e.g., substituent position) alter biological activity?

  • SAR Studies :

  • 3,5-Dimethyl vs. 4-Ethyl : Methyl groups enhance lipophilicity (affecting membrane permeability), while ethyl substitutions may alter receptor binding .
  • Chloro Derivatives : Adding chlorine (e.g., 4-chloro analogs ) increases antimicrobial potency but may raise toxicity .
    • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 .

Q. What strategies are effective in addressing low yield or purity during large-scale synthesis?

  • Process Chemistry :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions .
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) or column chromatography (silica gel, gradient elution) .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Contradictions and Validation

Q. Why do melting points and solubility data vary across literature for similar pyrazole derivatives?

  • Root Causes :

  • Polymorphism (crystal packing differences) .
  • Purity discrepancies (e.g., residual solvents in hygroscopic samples) .
    • Resolution : Standardize recrystallization protocols (e.g., DMF/EtOH mixtures ) and report purity levels explicitly .

Q. How can researchers validate conflicting reports about the compound’s enzyme inhibition efficacy?

  • Validation Steps :

Reproduce assays under identical conditions (buffer, temperature).

Use positive controls (e.g., known inhibitors for BACE1 ).

Cross-validate with orthogonal methods (SPR for binding affinity vs. fluorogenic assays) .

Methodological Recommendations

  • Crystallography : Refine structures using SHELXL and deposit data in repositories (CCDC) for peer validation .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity assays, referencing pyrazole safety data .
  • Data Reporting : Include full synthetic protocols, spectral raw data, and statistical analyses (e.g., ANOVA for biological replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.